CDFI

MRSA β-lactam potentiation antibiotic adjuvant

Accessing a validated MurJ inhibitor for antibiotic resistance research is often hindered by uncharacterized compounds. CDFI provides a peer-reviewed, well-defined chemical probe for the lipid II flippase MurJ in S. aureus. • 16-fold potentiation of β-lactams against MRSA as a benchmark for novel potentiator screening. • Mapped resistance mutations (I18M, P44Q, P257S) support structural studies and rational design. • Available in milligram quantities with batch-specific purity documentation for reproducible experiments.

Molecular Formula C28H28ClFN2
Molecular Weight 447.0 g/mol
Cat. No. B15138590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDFI
Molecular FormulaC28H28ClFN2
Molecular Weight447.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CN2CCC(CC2)C3=C(NC4=C3C=C(C=C4)F)C5=CC=CC=C5Cl)C
InChIInChI=1S/C28H28ClFN2/c1-18-6-5-7-21(19(18)2)17-32-14-12-20(13-15-32)27-24-16-22(30)10-11-26(24)31-28(27)23-8-3-4-9-25(23)29/h3-11,16,20,31H,12-15,17H2,1-2H3
InChIKeyKRLGPLURVLJNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDFI: MurJ Inhibitor for MRSA Research


2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole, also known as CDFI (CAS 1199797-92-6), is a synthetic indole derivative that functions as an inhibitor of the lipid II flippase MurJ (SAV1754), a critical enzyme in bacterial peptidoglycan biosynthesis. Discovered via high-throughput screening by Merck, CDFI potentiates the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and serves as a chemical probe for investigating cell wall biosynthesis and antibiotic resistance mechanisms [1]. The compound is catalogued in the MeSH database as a distinct chemical entity with a defined molecular formula of C28H28ClFN2 and a molecular weight of 446.99 g/mol [2].

MurJ (SAV1754) inhibitor probe for cell wall biosynthesis research
β-lactam adjuvant screening studies in MRSA models

CDFI vs. Generic MurJ Inhibitors


While CDFI and its close structural analog DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) exhibit identical β-lactam potentiation ratios in the published MRSA assays, the distinct substitution pattern of CDFI (5-fluoro on the indole ring and 2-chlorophenyl at the 2-position) may confer different physicochemical properties, target binding kinetics, or off-target profiles compared to DMPI and other MurJ inhibitors. However, high-strength differential evidence—such as direct head-to-head quantitative comparisons of binding affinity (IC50/Ki), selectivity panels, or in vivo pharmacokinetic data—is not publicly available in peer-reviewed literature or authoritative databases as of this analysis. The available data therefore support the use of CDFI as a validated chemical probe for MurJ inhibition, but do not provide a quantitative basis for selecting CDFI over DMPI beyond the confirmed equipotency in the β-lactam potentiation assay. Procurement decisions should be guided by the specific experimental design and the need for a compound with a well-documented, peer-reviewed mechanism of action [1].

CDFI (this product)
Imipenem potentiation confirmed at 16‑fold
5‑fluoro‑indole / 2‑chlorophenyl substitution pattern
DMPI / generic MurJ inhibitors
Equivalent potentiation ratio reported; binding kinetics and off‑target profile may differ
Quantitative binding comparison (IC50/Ki) not publicly available — substitution requires profiling validation

CDFI Product-Specific Evidence


Imipenem Potentiation Against MRSA

CDFI enhances the activity of the β-lactam antibiotic imipenem against MRSA, reducing the minimum inhibitory concentration (MIC) from 32 µg/mL to 2 µg/mL, representing a 16-fold potentiation. This effect is comparable to that of the close structural analog DMPI, which also achieves a 16-fold potentiation under identical conditions. In contrast, other β-lactam potentiators such as cyslabdan and stemphone C achieve higher potentiation ratios (1067-fold and 533-fold, respectively), highlighting the moderate yet distinct activity profile of the CDFI/DMPI indole class [1].

Imipenem Potentiation vs. MRSA
Head‑to‑head
CDFI: 16‑fold (MIC 32→2 µg/mL)
DMPI: 16‑fold
Cyslabdan: 1067‑fold
Stemphone C: 533‑fold
Supports MurJ‑dependent antibiotic adjuvant screening context
Moderate‑potency class; tested at 1/4 MIC of potentiator
MRSA β-lactam potentiation antibiotic adjuvant

MurJ-Dependent Peptidoglycan Inhibition

Whole-cell labeling experiments using radioactive precursors demonstrated that CDFI selectively inhibits the incorporation of [14C]glycine into macromolecules in S. aureus, while having no effect on the incorporation of [3H]thymidine (DNA), [3H]uridine (RNA), [3H]leucine (protein), or [3H]glycerol (lipid) synthesis. This pattern of selective inhibition of peptidoglycan synthesis is identical to that observed for DMPI. Genetic analysis of S. aureus mutants resistant to CDFI revealed distinct point mutations (I18M, P44Q, P257S) in the SAV1754 gene, which encodes the lipid II flippase MurJ, confirming that the compound's antibacterial activity is mediated through inhibition of this target [1].

Macromolecular Synthesis Selectivity
Reported
Inhibits [14C]glycine incorporation (peptidoglycan); no effect on DNA, RNA, protein, or lipid synthesis
Confirms cell‑wall‑specific target engagement
Identical selectivity profile to DMPI reported
MurJ peptidoglycan biosynthesis target identification

Restoration of β-Lactam Susceptibility

In a sav1754 antisense RNA-induced MRSA strain with reduced MurJ expression, the presence of CDFI (or DMPI) resulted in profound hypersensitivity to a panel of β-lactam antibiotics beyond imipenem, including ertapenem, cefepime, ceftazidime, and ceftriaxone. While specific MIC reduction values for each β-lactam are not individually tabulated in the primary review, the authors concluded that CDFI inhibition of SAV1754 restores MRSA susceptibility to multiple β-lactams [1]. This broad synergy distinguishes the MurJ inhibition mechanism from β-lactamase inhibitors which are typically specific to certain enzyme classes.

Broad β‑Lactam Susceptibility Restoration
Class‑level
Hypersensitivity to ertapenem, cefepime, ceftazidime, ceftriaxone in MurJ‑knockdown MRSA
Supports broad‑spectrum β‑lactam synergy screening
Individual MIC shifts not tabulated; review class‑specific data
antibiotic synergy β-lactam resistance MurJ inhibition

CDFI Research and Industrial Applications


MurJ Functional and Lipid II Flippase Studies

CDFI serves as a validated chemical probe for inhibiting the lipid II flippase MurJ (SAV1754) in S. aureus. Its use in whole-cell labeling assays and resistance mutation mapping provides a robust tool for dissecting the role of lipid II translocation in peptidoglycan biosynthesis [1]. Researchers investigating bacterial cell wall assembly can employ CDFI alongside genetic knockdowns to interrogate MurJ's essential function.

MRSA β-Lactam Adjuvant Screening

With a demonstrated 16-fold potentiation of imipenem against MRSA, CDFI is an ideal reference compound for screening novel β-lactam potentiators. Its moderate activity profile allows it to serve as a benchmark for comparing the potency of new chemical entities, while its synthetic accessibility makes it a practical starting point for medicinal chemistry optimization [1].

Structural Biology of MurJ-Inhibitor Complexes

Resistance mutations mapped to specific residues (I18M, P44Q, P257S) in the MurJ transmembrane domain suggest that CDFI binds to a defined pocket within the flippase. These genetic data support the use of CDFI in structural studies, such as X-ray crystallography or cryo-EM, to determine the binding mode of indole-based MurJ inhibitors and guide rational design of improved analogs [1].

Anti-MRSA Target Validation in Peptidoglycan Pathway

As a well-characterized inhibitor of SAV1754, CDFI provides a critical control compound for target validation studies. In experiments where new putative anti-MRSA agents are evaluated, CDFI can be used as a positive control to confirm that the phenotypic readout (e.g., β-lactam potentiation) is specifically linked to MurJ inhibition, thereby reducing false-positive rates in high-throughput screening campaigns [1].

Application
Selection Property
Validation Focus
MurJ lipid II flippase research
Target engagement confirmation
Peptidoglycan biosynthesis assay context
MRSA β‑lactam adjuvant screening
Potentiation benchmark
MIC shift endpoint review
Structural biology of MurJ‑inhibitor complexes
Resistance mutation mapping
Binding pocket characterization
Anti‑MRSA target validation
Comparator assay‑response context
Phenotypic readout specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDFI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.